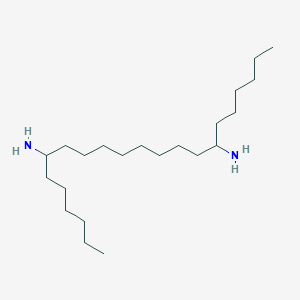

Docosane-7,16-diamine

Cat. No. B8293931

Key on ui cas rn:

70926-42-0

M. Wt: 340.6 g/mol

InChI Key: UXWHXEQADOLPLB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04195165

Procedure details

If there are used in the manner described under (a), instead of 942 g (3.79 mols) of 3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene, 190 g (0.56 mol) of 3,12-dihexyl-1,2-diazacyclododecane (diastereoisomeric mixture) and correspondingly reduced amounts of catalyst and solvent, with otherwise the same procedure, there is obtained as main fraction 130 g (68% of theory) of 7,16-diaminodocosane as colourless oil [b.p. 184° C./0.02-0.005 Torr; nD20 =1.4624; IR (liquid) inter alia bands at 3355, 3278 and 1613 cm-1 ].

Name

( a )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene

Quantity

942 g

Type

reactant

Reaction Step Two

Name

3,12-dihexyl-1,2-diazacyclododecane

Quantity

190 g

Type

reactant

Reaction Step Three

Name

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

NC(CCCCCCCCC(N)CCC)CCC.C(C1CC=CCCC=CCC(CCC)N=N1)CC.[CH2:37]([CH:43]1[CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH:46]([CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60])[NH:45][NH:44]1)[CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>>[NH2:44][CH:43]([CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH:46]([NH2:45])[CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60])[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]

|

Inputs

Step One

|

Name

|

( a )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(CCC)CCCCCCCCC(CCC)N

|

Step Two

|

Name

|

3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene

|

|

Quantity

|

942 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)C1N=NC(CC=CCCC=CC1)CCC

|

Step Three

|

Name

|

3,12-dihexyl-1,2-diazacyclododecane

|

|

Quantity

|

190 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)C1NNC(CCCCCCCC1)CCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CCCCCC)CCCCCCCCC(CCCCCC)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 130 g | |

| YIELD: PERCENTYIELD | 68% | |

| YIELD: CALCULATEDPERCENTYIELD | 68.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |